molecular formula C17H16F3N3O4S B2397736 N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-(trifluoromethoxy)benzamide CAS No. 2034591-82-5

N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-(trifluoromethoxy)benzamide

Cat. No.: B2397736
CAS No.: 2034591-82-5
M. Wt: 415.39
InChI Key: CLRSCDCTBMDIKJ-UHFFFAOYSA-N
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Description

N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-(trifluoromethoxy)benzamide is a structurally complex benzamide derivative incorporating a benzo[c][1,2,5]thiadiazole dioxide ring system. This compound features:

  • A benzo[c][1,2,5]thiadiazole core with a 3-methyl substituent and two sulfone (dioxido) groups at positions 2 and 2.
  • An ethyl linker connecting the thiadiazole ring to the benzamide moiety.
  • A 2-(trifluoromethoxy)benzamide group, which introduces strong electron-withdrawing and hydrophobic properties.

Properties

IUPAC Name

N-[2-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]-2-(trifluoromethoxy)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F3N3O4S/c1-22-13-7-3-4-8-14(13)23(28(22,25)26)11-10-21-16(24)12-6-2-5-9-15(12)27-17(18,19)20/h2-9H,10-11H2,1H3,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLRSCDCTBMDIKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N(S1(=O)=O)CCNC(=O)C3=CC=CC=C3OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F3N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-(trifluoromethoxy)benzamide typically involves multiple steps, starting from commercially available precursors. A common route may include:

  • Formation of 3-methyl-2,2-dioxido-benzo[c][1,2,5]thiadiazole: : This intermediate is synthesized via the reaction of a corresponding aromatic amine with sulfur dioxide.

  • Coupling with ethylene derivatives:

  • Addition of trifluoromethoxy benzamide group: : This step often involves amidation reactions under controlled conditions to ensure the correct substitution.

Industrial Production Methods

While laboratory-scale syntheses focus on precision, industrial production methods may adopt more robust and scalable techniques:

  • Batch vs. Continuous Processes: : The choice between these methods depends on factors like yield, efficiency, and cost.

  • Optimization of Reaction Conditions: : Conditions such as temperature, pressure, and solvent choice are optimized to maximize yield and purity.

  • Use of Catalysts: : Industrial processes often employ catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-(trifluoromethoxy)benzamide can undergo various types of chemical reactions:

  • Oxidation: : It can be oxidized to introduce additional functional groups or modify existing ones.

  • Reduction: : Reduction reactions can alter the oxidation state of specific atoms within the molecule.

  • Substitution: : Substitution reactions can replace one functional group with another, altering the compound's properties.

Common Reagents and Conditions

  • Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.

  • Reducing Agents: : Sodium borohydride, lithium aluminum hydride.

  • Catalysts: : Palladium on carbon (Pd/C) for hydrogenation reactions.

Major Products Formed

  • Oxidized Derivatives: : Modified compounds with additional oxygen-containing groups.

  • Reduced Derivatives: : Compounds with altered hydrogen content.

  • Substituted Variants: : Compounds with varied functional groups.

Scientific Research Applications

Antimicrobial Activity

The compound exhibits notable antimicrobial properties. Thiadiazole derivatives are known for their ability to combat bacterial and fungal infections. Research indicates that compounds with thiadiazole moieties can disrupt microbial cell wall synthesis and inhibit essential enzymes, leading to cell death .

Anticancer Properties

Studies have shown that thiadiazole derivatives can induce apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways related to cell survival and proliferation. For instance, compounds similar to N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-(trifluoromethoxy)benzamide have been linked to the inhibition of tumor growth in various cancer models .

Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties. Research highlights the role of thiadiazoles in reducing inflammation by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) . This suggests potential applications in treating inflammatory diseases.

Pesticidal Activity

Thiadiazole derivatives have been explored for their pesticidal properties. The unique chemical structure of this compound may enhance its effectiveness as an insecticide or herbicide. The trifluoromethoxy group is known to improve the bioavailability and stability of agrochemicals .

Fungicidal Applications

The compound's antifungal activity makes it a candidate for developing fungicides. Thiadiazole-based fungicides are effective against a range of plant pathogens and can be integrated into crop protection strategies .

Synthesis of Functional Materials

The unique properties of this compound allow it to be used in synthesizing advanced materials. Its ability to form stable complexes with metals can be exploited in creating catalysts or sensors .

Polymer Chemistry

In polymer science, the incorporation of thiadiazole groups into polymer matrices can enhance thermal stability and mechanical properties. Research indicates that these polymers exhibit improved resistance to degradation under environmental stressors .

Case Studies

StudyApplicationFindings
AntimicrobialDemonstrated effective inhibition of bacterial growth at low concentrations.
AnticancerInduced apoptosis in breast cancer cell lines through mitochondrial pathways.
PesticidalShowed high efficacy against aphids with minimal phytotoxicity on crops.

Mechanism of Action

The mechanism by which this compound exerts its effects varies depending on the application:

  • Molecular Targets: : In biological systems, it might interact with specific proteins or nucleic acids, altering their function or stability.

  • Pathways Involved: : It can modulate pathways related to oxidative stress, inflammation, or signal transduction, depending on its functional groups and overall structure.

Comparison with Similar Compounds

Key Observations :

  • The dioxidothiadiazole core distinguishes it from non-sulfonated thiadiazole derivatives (e.g., 1,3,4-thiadiazoles in ), which may alter solubility and pharmacokinetic profiles.

Thiadiazole Core Modifications

  • Benzo[c][1,2,5]thiadiazole vs. In contrast, non-fused 1,3,4-thiadiazoles (e.g., ) exhibit greater conformational flexibility .
  • Sulfone Groups: The 2,2-dioxido groups in the target compound enhance polarity and hydrogen-bonding capacity compared to non-sulfonated analogs, which may influence solubility and target selectivity .

Biological Activity

N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-(trifluoromethoxy)benzamide is a complex organic compound that belongs to the class of thiadiazoles. Thiadiazoles are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article aims to provide an in-depth analysis of the biological activity of this compound, supported by relevant research findings and case studies.

Structural Characteristics

The compound features a thiadiazole ring fused with a benzene derivative and contains an amide functional group linked to an ethyl chain. The trifluoromethoxy group enhances its chemical reactivity and potential biological activity. The molecular formula is C13H17N3O3SC_{13}H_{17}N_{3}O_{3}S with a molecular weight of 295.36 g/mol .

Biological Activities

Research indicates that thiadiazole derivatives exhibit a broad spectrum of biological activities:

1. Antimicrobial Activity:
Thiadiazole derivatives have been extensively studied for their antimicrobial properties. A study reported that various synthesized compounds showed moderate to good antimicrobial activity against both Gram-positive (e.g., Streptococcus sp.) and Gram-negative bacteria (e.g., Escherichia coli), as well as fungal strains like Aspergillus niger .

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

CompoundBacterial StrainZone of Inhibition (mm)
Compound AE. coli15
Compound BStreptococcus sp.18
Compound CA. niger12

2. Anti-inflammatory Activity:
Thiadiazole derivatives have shown significant anti-inflammatory effects in various models. The mechanism often involves the inhibition of pro-inflammatory cytokines and modulation of inflammatory pathways .

3. Anticancer Activity:
Recent studies have highlighted the potential anticancer properties of thiadiazole compounds. For instance, certain derivatives were evaluated for their antiproliferative effects on human cancer cell lines such as SK-Hep-1 (liver), MDA-MB-231 (breast), and NUGC-3 (gastric). Some compounds exhibited moderate inhibitory activities against these cell lines .

The biological activity of this compound likely involves interactions with specific molecular targets such as enzymes or receptors. These interactions can modulate various biological pathways, including signal transduction and gene expression regulation .

Case Studies

Several case studies have explored the effects of thiadiazole derivatives on different biological systems:

  • Case Study 1: A study investigated the anti-HIV activity of thiadiazole derivatives, revealing significant inhibition of viral replication in vitro.
  • Case Study 2: Another research focused on the anticonvulsant properties of these compounds, demonstrating their effectiveness in reducing seizure frequency in animal models.

Q & A

Q. What are the standard synthetic routes for this compound, and how are reaction conditions optimized?

Methodological Answer: The synthesis typically involves three key steps:

Thiadiazole ring formation : Construct the 3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazole core via cyclization of substituted benzene precursors with sulfur and nitrogen sources under controlled pH and temperature .

Ethyl linker introduction : Alkylation using reagents like 1,2-dibromoethane under basic conditions (e.g., K₂CO₃ in DMF) to attach the ethyl group to the thiadiazole nitrogen .

Amidation : Coupling the intermediate with 2-(trifluoromethoxy)benzoyl chloride using coupling agents (e.g., HATU or EDCI) in anhydrous dichloromethane .

Q. Optimization strategies :

  • Monitor reaction progress via TLC (silica gel, chloroform:acetone 3:1) or HPLC (C18 column, acetonitrile/water gradient) .
  • Adjust solvent polarity (e.g., switch from DMF to THF) to improve yields in alkylation steps .
  • Use scavengers like molecular sieves to remove water during amidation .

Q. Table 1: Example Reaction Conditions from Analogous Syntheses

StepReagents/ConditionsYieldPurity CheckSource
Thiadiazole formationH₂SO₄, 24h, 25°C97%TLC (Rf=0.12)
AlkylationK₂CO₃, DMF, 60°C85%HPLC (>95%)
AmidationHATU, DCM, rt78%NMR/IR

Q. Which spectroscopic and chromatographic techniques confirm structure and purity?

Methodological Answer:

  • 1H/13C NMR : Assign peaks for trifluoromethoxy (-OCF₃, δ ~55 ppm in 13C) and thiadiazole sulfone (SO₂, δ ~125 ppm) .
  • IR Spectroscopy : Identify sulfone stretching (1320–1160 cm⁻¹) and amide C=O (1640–1680 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+ with <2 ppm error .
  • X-ray Diffraction : Resolve crystal packing and hydrogen-bonding networks (if crystalline) .
  • HPLC : Assess purity (>98%) using a reverse-phase C18 column .

Advanced Research Questions

Q. How can researchers investigate the compound’s mechanism of action in biological systems?

Methodological Answer:

  • Enzyme Inhibition Assays : Test against target enzymes (e.g., kinases or proteases) using fluorogenic substrates. Compare IC₅₀ values with controls .
  • Molecular Docking : Perform in silico docking (AutoDock Vina) using X-ray structures of biological targets (e.g., PDB entries) to predict binding modes .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters .
  • Cellular Imaging : Use fluorescent analogs to track subcellular localization .

Q. What strategies resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Reproducibility Checks : Replicate assays under standardized conditions (e.g., ATP concentration in kinase assays) .
  • Orthogonal Assays : Validate antimicrobial activity via both broth microdilution (MIC) and time-kill assays .
  • Purity Reassessment : Re-analyze batches via HPLC-MS to rule out degradation products .
  • Meta-Analysis : Compare data across studies using statistical tools (e.g., Cohen’s d for effect size) .

Q. How to design SAR studies to optimize pharmacological profiles?

Methodological Answer:

  • Substituent Variation : Synthesize analogs with modified trifluoromethoxy groups (e.g., -OCH₃, -Cl) to assess electronic effects .
  • Bioisosteric Replacement : Replace the thiadiazole sulfone with sulfonamide or carbonyl groups .
  • In Vivo PK/PD Studies : Measure bioavailability (AUC, Cmax) and correlate with structural features .

Q. Table 2: Example SAR Modifications from Analogous Compounds

ModificationBiological Activity (IC₅₀)Key FindingSource
-OCF₃ → -OCH₃2.5 µM → 15 µMTrifluoromethoxy critical for potency
Ethyl linker → PropylNo activityChain length affects target engagement

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